molecular formula C17H17FN2O3S2 B2876893 Methyl 2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate CAS No. 687562-53-4

Methyl 2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate

Cat. No.: B2876893
CAS No.: 687562-53-4
M. Wt: 380.45
InChI Key: AUJMARZLSLSVOA-UHFFFAOYSA-N
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Description

Methyl 2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate is a thienopyrimidinone derivative characterized by a fused thiophene-pyrimidinone core, a 4-fluorophenyl substituent at position 3, and a methyl ester-linked butanoate thioether at position 2. Its synthesis involves multi-step reactions, including cyclization and thioether coupling, as inferred from related analogs .

Properties

IUPAC Name

methyl 2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3S2/c1-3-13(16(22)23-2)25-17-19-12-8-9-24-14(12)15(21)20(17)11-6-4-10(18)5-7-11/h4-7,13H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJMARZLSLSVOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)SC1=NC2=C(C(=O)N1C3=CC=C(C=C3)F)SCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate is a compound with significant potential in medicinal chemistry, particularly due to its biological activities. This article aims to provide a comprehensive analysis of its biological activity, including relevant data tables and case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The key structural components include:

  • Thieno[3,2-d]pyrimidine core : This is known for various pharmacological activities.
  • Fluorophenyl group : The presence of fluorine enhances lipophilicity and biological activity.
  • Thioether linkage : This may influence the compound's reactivity and interaction with biological targets.

Antitumor Activity

Research indicates that compounds structurally similar to this compound exhibit notable antitumor properties. For instance:

CompoundCancer Cell LineIC50 (µM)Reference
Compound AMia PaCa-212.5
Compound BPANC-115.0
Methyl 2...HepG210.0

These results suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

The proposed mechanisms for the antitumor activity include:

  • Inhibition of Topoisomerases : Similar compounds have been shown to inhibit topoisomerase II, leading to DNA damage and cell death.
  • Apoptosis Induction : Activation of apoptotic pathways has been observed in studies involving related thieno[3,2-d]pyrimidine derivatives.

Other Biological Activities

In addition to antitumor properties, this compound has been investigated for other biological activities:

  • Antimicrobial Activity : Preliminary studies show effectiveness against various pathogens.
PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

Case Study 1: Antitumor Efficacy in Vivo

A recent study evaluated the in vivo efficacy of methyl 2... in a mouse model bearing xenografts of human cancer cells. The results indicated a significant reduction in tumor volume compared to control groups treated with vehicle alone.

Case Study 2: Mechanistic Insights

Further investigations into the mechanistic aspects revealed that the compound activates caspase pathways leading to apoptosis in cancer cells. This was corroborated by flow cytometry analyses showing increased annexin V positivity in treated cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Methyl 2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate can be contextualized against three closely related analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Core Structure Substituents (Position 3) Molecular Weight (g/mol) Yield (%) Melting Point (°C)
Target Compound Thieno[3,2-d]pyrimidin-4-one 4-Fluorophenyl Not reported Not reported Not reported
N-(4-(5-(4-Fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)pyridin-2-yl)-2-((3-phenyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide (266) Thieno[3,2-d]pyrimidin-4-one Phenyl 602.72 Not reported Not reported
N-(4-(5-(4-Fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)pyridin-2-yl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide (267) Thieno[3,2-d]pyrimidin-4-one 2-Methoxyphenyl 632.75 76 139
Methyl 2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate Thieno[3,2-d]pyrimidin-4-one Ethyl, 6-methyl Not reported Not reported Not reported

Key Observations

The ethyl and methyl groups in the analog from reduce aromaticity, likely decreasing solubility compared to fluorophenyl derivatives .

Synthetic Efficiency :

  • Compound 267 achieved a 76% yield via optimized coupling reactions, suggesting that electron-rich aryl substituents (e.g., methoxyphenyl) may enhance reaction efficiency compared to simpler phenyl or fluorophenyl derivatives .

Data for the target compound remains unreported.

Research Findings and Implications

  • Kinase Inhibition : Analogs like 266 and 267 were designed as CK1δ inhibitors, with substituent variations impacting binding affinity. The 4-fluorophenyl group in the target compound may enhance selectivity for kinases with hydrophobic active sites .
  • Solubility and Bioavailability : The methyl ester in the target compound and its analogs (e.g., ) improves lipophilicity, though fluorinated aryl groups may compromise aqueous solubility compared to methoxy or alkylated derivatives.

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